molecular formula C10H12N2O B181738 3-(4-Methoxyanilino)propanenitrile CAS No. 33141-33-2

3-(4-Methoxyanilino)propanenitrile

Cat. No.: B181738
CAS No.: 33141-33-2
M. Wt: 176.21 g/mol
InChI Key: SUFDSOYDJABSBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methoxyanilino)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)propanenitrile involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanenitrile
  • 4-Methoxyaniline
  • Propanenitrile derivatives

Uniqueness

3-(4-Methoxyanilino)propanenitrile is unique due to its specific structure, which combines a methoxyaniline moiety with a propanenitrile chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-methoxyanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11/h3-6,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFDSOYDJABSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368032
Record name 3-(4-methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33141-33-2
Record name 3-(4-methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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